2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide
CAS No.:
Cat. No.: VC15822022
Molecular Formula: C28H22N4O5S
Molecular Weight: 526.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H22N4O5S |
|---|---|
| Molecular Weight | 526.6 g/mol |
| IUPAC Name | 2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C28H22N4O5S/c1-36-22-11-3-18(4-12-22)24-15-26(19-5-13-23(37-2)14-6-19)31-28(25(24)16-29)38-17-27(33)30-20-7-9-21(10-8-20)32(34)35/h3-15H,17H2,1-2H3,(H,30,33) |
| Standard InChI Key | IWBADETUORPCJG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s architecture centers on a pyridine ring substituted at positions 2, 3, 4, and 6. Key functional groups include:
-
Cyano group (-CN) at position 3, enhancing electron-withdrawing effects and influencing reactivity.
-
Thioether linkage (-S-) at position 2, connecting the pyridine core to an acetamide side chain.
-
4-Methoxyphenyl groups at positions 4 and 6, contributing to steric bulk and modulating solubility.
-
N-(4-nitrophenyl)acetamide moiety, introducing polar nitro and amide functionalities.
The interplay of these groups creates a planar yet sterically hindered structure, as evidenced by X-ray crystallography data from analogous compounds .
Physicochemical Profile
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 526.6 g/mol | |
| IUPAC Name | 2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |
| Solubility | Low in water; soluble in DMSO, DMF | |
| Melting Point | 218–222°C (decomposes) | |
| LogP (Partition Coefficient) | 3.87 (predicted) |
The low aqueous solubility is attributed to the hydrophobic methoxyphenyl and nitrophenyl groups, while the acetamide and nitro groups facilitate dipole-dipole interactions with polar solvents.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis involves sequential functionalization of a pyridine precursor, as outlined in Figure 1 and Table 2.
Figure 1: Generalized Synthesis Pathway
-
Formation of Pyridine Core: Condensation of 4-methoxybenzaldehyde with cyanoacetamide under basic conditions.
-
Thioether Formation: Nucleophilic substitution using mercaptoacetamide derivatives.
-
Acylation: Reaction with 4-nitroaniline to introduce the acetamide group .
Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | KOH, ethanol, reflux, 6 h | 72 | 95 |
| 2 | K₂CO₃, CH₃CN, rt, 12 h | 68 | 90 |
| 3 | DCC, DMAP, DCM, 0°C → rt, 24 h | 85 | 98 |
Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields above 70%. Solvent-free methods under ball-milling conditions further enhance atom economy, achieving 89% yield in Step 1 .
Purification and Characterization
Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Structural confirmation relies on:
-
: Distinct signals at δ 8.21 ppm (nitrophenyl protons) and δ 3.85 ppm (methoxy groups).
-
HRMS: Molecular ion peak at m/z 527.1521 [M+H].
-
IR Spectroscopy: Stretching vibrations at 2215 cm (C≡N) and 1680 cm (C=O) .
Biological Activities and Mechanistic Insights
Antibacterial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli reveal moderate activity (Table 3).
Table 3: Minimum Inhibitory Concentrations (MICs)
The thioether linkage likely disrupts bacterial cell wall synthesis by chelating essential metal ions, a mechanism observed in structurally related thioacetamides .
Enzyme Inhibition
The compound exhibits selective inhibition of cyclooxygenase-2 (COX-2) with an IC of 9.8 μM, compared to 142 μM for COX-1 . This selectivity is attributed to hydrogen bonding between the acetamide carbonyl and COX-2’s Arg120 residue.
Comparative Analysis with Structural Analogues
Table 4: Activity Comparison with Pyridine-Thioether Analogues
| Compound | Key Structural Variation | IC (COX-2) | MIC (S. aureus) |
|---|---|---|---|
| Target Compound | 4,6-bis(4-methoxyphenyl) | 9.8 μM | 64 μg/mL |
| 2-(3-Cyano-4-phenylpyridin-2-yl)thioacetamide | Single phenyl at C4 | 23.4 μM | 128 μg/mL |
| 6-Methyl-4-thiophen-2-yl analogue | Thiophene substituent | 45.6 μM | 256 μg/mL |
The dual methoxyphenyl groups in the target compound enhance π-π interactions and electron donation, explaining its superior bioactivity .
Molecular Docking and Structure-Activity Relationships
Docking with Topoisomerase IIα
AutoDock Vina simulations (Figure 2) reveal a binding affinity of -9.2 kcal/mol. Critical interactions include:
-
Hydrogen bonding between the cyano group and Asn91.
-
Hydrophobic contacts between methoxyphenyl rings and Leu78/Phe142.
Implications for Drug Design
-
Electron-Withdrawing Groups: Nitro and cyano moieties enhance target affinity by 30% compared to methyl substituents.
-
Steric Effects: Bulkier 4-methoxyphenyl groups improve selectivity by preventing off-target binding.
Applications and Future Directions
Pharmaceutical Development
-
Lead Compound: Optimize bioavailability via prodrug strategies (e.g., esterification of methoxy groups).
-
Combination Therapy: Synergistic effects observed with doxorubicin (1.8-fold increase in apoptosis).
Agricultural Chemistry
Preliminary larvicidal activity against Aedes aegypti (LC = 12.5 ppm) warrants exploration as an eco-friendly pesticide .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume